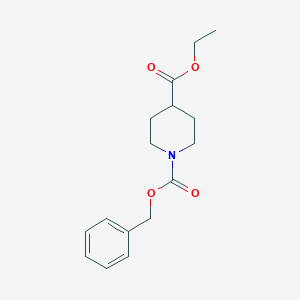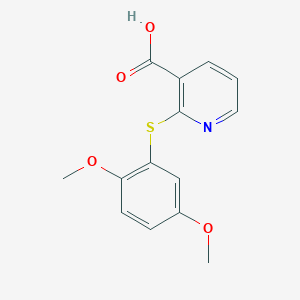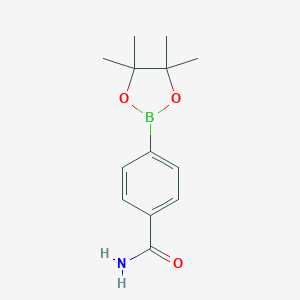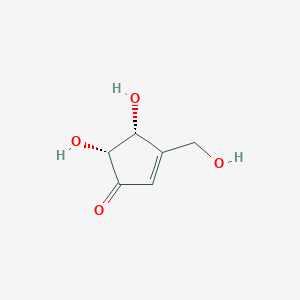
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
Descripción general
Descripción
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the class of cyclopentenone derivatives. It is commonly known as levoglucosenone and is found in various natural sources such as wood smoke, tobacco smoke, and roasted coffee. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the Nrf2 pathway.
Efectos Bioquímicos Y Fisiológicos
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments is its natural occurrence, which makes it easily accessible. Another advantage is its potential applications in various fields such as medicine, agriculture, and material science.
One of the limitations of using this compound in lab experiments is its instability, which makes it difficult to handle and store. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications.
Direcciones Futuras
There are several future directions for the study of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one. One of the future directions is the optimization of its applications in the field of medicine, particularly for the treatment of neurodegenerative diseases. Another future direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential applications of this compound in the field of material science need to be further explored.
Métodos De Síntesis
The synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one can be achieved through various methods. One of the commonly used methods involves the pyrolysis of cellulose, which results in the formation of levoglucosan. Levoglucosan can then be converted into levoglucosenone through a series of chemical reactions such as oxidation, reduction, and dehydration.
Aplicaciones Científicas De Investigación
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of material science, this compound has been studied for its potential use as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPEVOBVDWDFV-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C1=O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570358 | |
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
CAS RN |
163317-01-9 | |
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



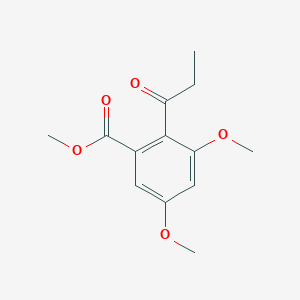
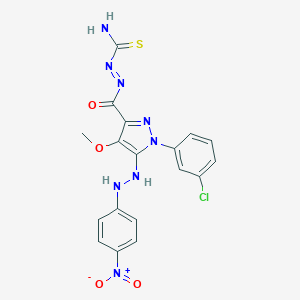
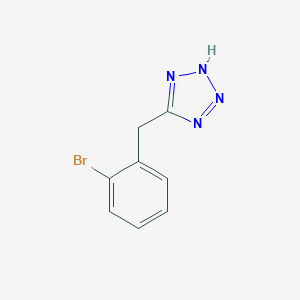
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
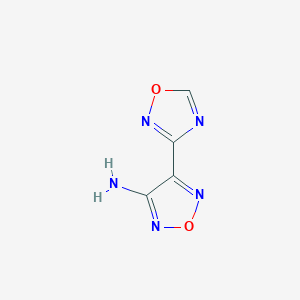
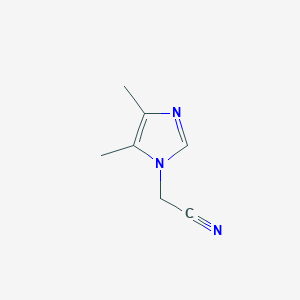
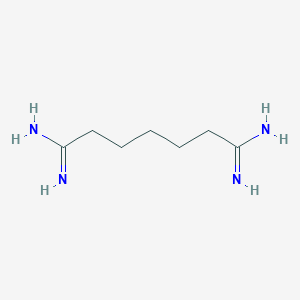
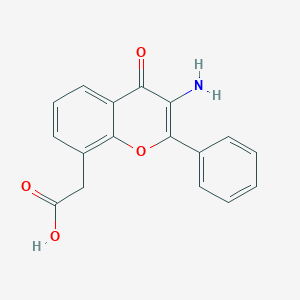
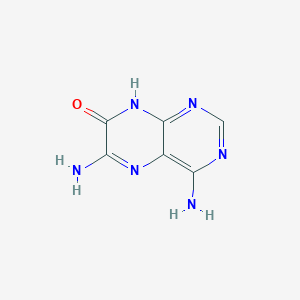
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
